2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 1094533-49-9 . It has a molecular weight of 267.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[4-(trifluoromethoxy)benzyl]acetamide . The InChI code is 1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) .
Physical and Chemical Properties Analysis
This compound is a white to light brown powder . It has a melting point of 131-133°C . The compound is stable at pH 5.0-9.0 .
Scientific Research Applications
Metabolic Pathway Analysis
Metabolic Pathways of Chloroacetamide Herbicides In-depth research has been conducted on the metabolism of chloroacetamide herbicides, including 2-chloro-N-derivatives, in human and rat liver microsomes. Notably, studies have delved into the metabolic pathways of compounds like acetochlor and metolachlor, shedding light on the complex metabolic activation processes that may lead to carcinogenicity. These pathways involve intermediates like 2-chloro-N-derivatives, which are crucial for understanding the bioactivation and potential toxic effects of these herbicides. Cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, have been identified as key enzymes in human metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization
Synthesis and Characterization of Chloroacetamide Derivatives Research has been directed towards the synthesis and characterization of various chloroacetamide derivatives, including the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide. The study involves multiple steps, such as acetylation, esterification, and ester interchange, with careful analysis of the reaction yields and identification of product structures through techniques like IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).
Structural and Conformational Analysis
Conformational Studies of Chloroacetamide Derivatives Conformational analysis of chloroacetamide derivatives like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides has been performed using methods like dipole moment measurements and quantum chemical calculations. Understanding the preferred conformations and structural characteristics of these compounds provides valuable insights into their chemical behavior and potential applications (Ishmaeva et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is structurally similar to triflumuron , which is known to inhibit chitin biosynthesis in insects . Therefore, it is plausible that 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide may also target chitin biosynthesis pathways.
Mode of Action
Based on its structural similarity to triflumuron , it can be hypothesized that it may interfere with the chitin biosynthesis pathway, leading to disruption in the development and growth of insects .
Biochemical Pathways
If it acts similarly to triflumuron , it may disrupt the chitin biosynthesis pathway, which is crucial for the growth and development of insects .
Pharmacokinetics
Triflumuron, a structurally similar compound, is known to be rapidly metabolized in rats .
Result of Action
If it acts similarly to triflumuron , it may lead to disruption in the growth and development of insects by inhibiting chitin biosynthesis .
Biochemical Analysis
Biochemical Properties
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy or altered biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNPDNRQWIMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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